molecular formula C15H10O3 B032147 Pachybasin CAS No. 2549-78-2

Pachybasin

Cat. No.: B032147
CAS No.: 2549-78-2
M. Wt: 238.24 g/mol
InChI Key: AFHWNNJNTNLCQF-UHFFFAOYSA-N
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Description

Pachybasin is an anthraquinone.
9,10-Anthracenedione, 1-hydroxy-3-methyl- is a natural product found in Boeremia foveata, Monodictys, and other organisms with data available.

Scientific Research Applications

  • Protein Degradation : Pachybasin is effective in the degradation of proteins, showing significant binding constants for lysozyme and BSA (Peng et al., 2020).

  • Cancer Research : In the field of oncology, pachymic acid, a derivative of this compound, has shown promise in inhibiting growth and inducing apoptosis in chemotherapy-resistant pancreatic cancer cells (Cheng et al., 2015).

  • Bioinformatics : Pachyderm, a tool named after the compound, aids in efficient and sustainable data science workflows, particularly in bioinformatics (Novella et al., 2018).

  • Mycology : this compound increases the number of mycoparasitic coils in Trichoderma, a genus of fungi, via cAMP signaling (Lin et al., 2012).

  • Natural Product Research : this compound is an anthraquinone-derivative found in the fungus Trichoderma harzianum ETS 323, which produces both chrysophanol and this compound (Liu et al., 2007).

  • Agricultural Biocontrol : It has potential as an antifungal agent against rust and powdery mildew in crops like peas and oats (Barilli et al., 2022).

  • Antimicrobial Activities : this compound shows antimicrobial activities against various bacteria and fungi, making it a significant compound in microbial research (Wulansari et al., 2014).

  • Immunology : Pachyman, another derivative, improves immune function in mice, influencing Treg counts and cytokine levels (Chu et al., 2012).

  • Toxicity Studies : Studies on this compound's toxicity in animals have shown no significant general toxicities in adult male mice, though developmental toxicity in zebrafish larvae should be considered (Lin et al., 2017).

  • Fungal Inhibition : this compound, along with other compounds, inhibits the fungus Fomes annosus, indicating its potential in controlling fungal diseases (Donnelly & Sheridan, 1986).

Mechanism of Action

Target of Action

Pachybasin primarily targets a variety of microorganisms. It exhibits antimicrobial activities against E. coli , B. subtilis , M. luteus , S. cerevisiae , C. albicans , A. niger , and A. flavus . These organisms play various roles in human health and disease, making this compound a potential candidate for therapeutic applications.

Biochemical Pathways

Given its broad antimicrobial activity, it is likely that this compound interferes with multiple pathways essential for the survival and proliferation of the targeted microorganisms .

Result of Action

This compound’s antimicrobial action results in the inhibition of growth of the targeted microorganisms . This could potentially lead to a decrease in the severity of infections caused by these organisms.

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s activity. For instance, in aquatic environments, this compound has been shown to have embryotoxic effects on zebrafish . Therefore, the environmental context is an important consideration in the application of this compound.

Biochemical Analysis

Biochemical Properties

Pachybasin has been found to exhibit antimicrobial activities against a range of organisms including E. coli, B. subtilis, M. luteus, S. cerevisiae, C. albicans, A. niger, and A. flavus

Cellular Effects

It has been suggested that this compound may have antimicrobial activities, which could influence cell function .

Temporal Effects in Laboratory Settings

In a study, it was found that there were no significant general toxicities presented in the this compound-treated adult male mice. The embryo-toxicity in aquatic biota should be taken into consideration during bioagricultural agent application .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study, it was found that with either 5 or 20 mg kg–1 this compound i.p. injection, mice behavioral responses such as motor coordination, spontaneous locomotor activity, or nociceptive pain were not influenced .

Properties

IUPAC Name

1-hydroxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c1-8-6-11-13(12(16)7-8)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHWNNJNTNLCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180177
Record name 9,10-Anthracenedione, 1-hydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2549-78-2
Record name Pachybasin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1-hydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PACHYBASIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9FS8QF9ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does pachybasin exert its antifungal effects?

A1: While the exact mechanism remains unclear, studies suggest this compound might interfere with fungal growth and development. Research on Blumeria graminis f. sp. hordei, the causal agent of barley powdery mildew, shows that this compound can directly inhibit conidial germination and appressorium formation in a dose-dependent manner []. This suggests that this compound might target fungal structures essential for infection and colonization.

Q2: Does this compound influence the behavior of Trichoderma harzianum?

A2: Yes, research indicates that this compound, along with another anthraquinone, emodin, can increase the mycoparasitic coiling behavior of T. harzianum around both Rhizoctonia solani hyphae and synthetic fibers []. This coiling is believed to be part of T. harzianum's mycoparasitic mechanism, suggesting this compound might play a role in enhancing its biocontrol potential.

Q3: What is the role of cAMP signaling in this compound's effect on Trichoderma harzianum?

A3: Studies demonstrate that this compound significantly increases the intracellular cAMP levels in T. harzianum []. This increase correlates with enhanced mycoparasitic coiling. Furthermore, using a cAMP inhibitor diminished the effect of this compound on T. harzianum coiling, suggesting that this compound mediates its influence on mycoparasitic coiling via cAMP signaling pathways [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H10O3, and its molecular weight is 238.24 g/mol.

Q5: Is there any information available regarding the stability and compatibility of this compound under various conditions or in different formulations?

A5: The provided research papers primarily focus on this compound's biological activity and isolation. Detailed information about its stability, material compatibility, and performance in various formulations is limited in these studies.

Q6: Does this compound exhibit any catalytic properties?

A6: The available research primarily focuses on the biological activity of this compound, particularly its antifungal properties. There is no information available regarding any potential catalytic properties or applications of this compound in the provided research papers.

Q7: Is there any research on computational chemistry, SAR, or stability and formulation of this compound?

A7: While these aspects are crucial for understanding a compound's potential for development and application, the provided research papers mainly focus on this compound's isolation, identification, and biological activities. Further investigations are needed to explore these areas.

Q8: What information is available on the environmental impact, analytical techniques, and potential for developing this compound as a biocontrol agent?

A8: The research papers primarily focus on this compound's isolation, identification, and biological activity. Information regarding its environmental impact, degradation, and analytical techniques for large-scale production and application is limited. While this compound shows potential as a biocontrol agent [, , ], further research is needed to address these aspects and develop sustainable and environmentally friendly applications.

Q9: Which fungi are known to produce this compound?

A9: this compound has been isolated from various fungi, including:

  • Trichoderma harzianum [, , ]
  • Trichoderma aureoviride []
  • Coelomycetes AFKR-18 []
  • Ascochyta lentis [, , ]
  • Neodidymelliopsis sp. []
  • Phoma foveata [, , , ]
  • Monodictys sp. [, ]
  • Ganoderma tsugae [, ]

Q10: Does the amount of this compound produced vary between different fungal species?

A10: Yes, the amount of this compound produced can differ significantly between fungal species and even between different strains of the same species [, ]. For example, Phoma foveata produces this compound as a major pigment [], while in other species, it might be a minor secondary metabolite.

Q11: Are there alternative sources of this compound besides fungi?

A11: While fungi are the primary natural source of this compound, research also explores synthetic approaches for its production. These include Diels-Alder reactions utilizing various starting materials like 6-alkoxy-2-pyrones and naphthoquinones [, , , ].

Q12: What is the primary biological activity reported for this compound?

A12: this compound exhibits potent antifungal activity against various plant pathogenic fungi, including rusts and powdery mildews []. This activity has been demonstrated in both in vitro assays and in planta experiments, suggesting its potential as a biocontrol agent [, ].

Q13: Does this compound show activity against bacteria?

A13: While this compound is primarily known for its antifungal properties, some studies suggest it might possess moderate antibacterial activity as well. For instance, this compound exhibited activity against Staphylococcus aureus and Bacillus subtilis [].

Q14: Has this compound demonstrated any other biological activities besides antimicrobial effects?

A14: Yes, research suggests that this compound might have other biological activities. Studies show it can inhibit root elongation in cress (Lepidium sativum) and reduce chlorophyll content in Lemna minor [], indicating potential herbicidal properties. Furthermore, this compound has been investigated for its potential in enhancing memory activity in mice models [, ].

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